molecular formula C13H16Cl2FN3 B1443160 4-(3-fluorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride CAS No. 1334147-76-0

4-(3-fluorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride

Cat. No. B1443160
M. Wt: 304.19 g/mol
InChI Key: YGYYOMWQYSHUMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-fluorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride, also known as FPI-D, is an important synthetic compound used in a variety of scientific research applications. FPI-D is a small molecule that has been used in a variety of studies, including those related to biochemistry, physiology, and pharmacology. FPI-D is a versatile compound that has been used in studies to investigate the mechanism of action of various drugs, as well as to explore the biochemical and physiological effects of various compounds.

Scientific Research Applications

Crystal Structure Analysis

Research on similar compounds, such as 2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide, has focused on crystal structure analysis. These studies provide valuable insights into the dihedral angles and hydrogen bonding patterns, contributing to a deeper understanding of molecular interactions (Selig, Schollmeyer, Albrecht, & Laufer, 2010).

Biological Studies

Another area of research includes the synthesis and evaluation of imidazole derivatives for biological applications. For instance, a study on a novel series of 4-(4-(1H-imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines, derived from synthesized imidazole intermediates, explored their potential in phosphodiesterase (PDE) inhibition and antimicrobial activities (Bukhari, Ahmad, Hussain, Rizvi, & Ahmad, 2013).

Synthesis of Biologically Active Compounds

Research has also been conducted on the synthesis of compounds such as 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an important intermediate for creating various biologically active compounds. These studies often involve multiple synthesis steps and focus on confirming the structures of the compounds via methods like NMR and mass spectrometry (Wang, Lu, Xiao, Zhou, Li, & Xu, 2016).

Inhibition of Neuropeptide Receptors

Some studies have focused on synthesizing imidazole derivatives to act as inhibitors of neuropeptide receptors, such as the Y5 receptor. These compounds have been evaluated for their potential in inhibiting food intake and their cardiovascular effects, contributing to research in neurology and metabolism (Ando, Sato, Nagase, Nagai, Ishikawa, Takahashi, Ohtake, Ito, Hirayama, Mitobe, Iwaasa, Gomori, Matsushita, Tadano, Fujino, Tanaka, Ohe, Ishihara, Kanatani, & Fukami, 2009).

Antiviral Activity

Other research includes the synthesis and evaluation of biphenyl derivatives of imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine to inhibit the replication of viruses such as the bovine viral diarrhoea virus (BVDV) and hepatitis C virus (HCV). This contributes to the development of novel antiviral agents (Enguehard-Gueiffier, Musiu, Henry, Véron, Mavel, Neyts, Leyssen, Paeshuyse, & Gueiffier, 2013).

properties

IUPAC Name

5-(3-fluorophenyl)-2-pyrrolidin-2-yl-1H-imidazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3.2ClH/c14-10-4-1-3-9(7-10)12-8-16-13(17-12)11-5-2-6-15-11;;/h1,3-4,7-8,11,15H,2,5-6H2,(H,16,17);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYYOMWQYSHUMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC=C(N2)C3=CC(=CC=C3)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-fluorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-fluorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride
Reactant of Route 2
4-(3-fluorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride
Reactant of Route 3
4-(3-fluorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride
Reactant of Route 4
4-(3-fluorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride
Reactant of Route 5
Reactant of Route 5
4-(3-fluorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride
Reactant of Route 6
4-(3-fluorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride

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